1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

概要

説明

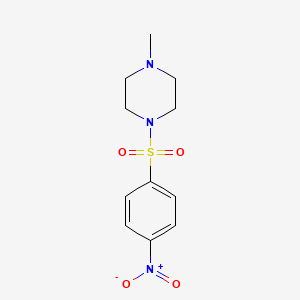

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a methyl group at the nitrogen atom and a 4-nitro-benzenesulfonyl group

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine can be synthesized through a multi-step process. One common method involves the reaction of 1-methylpiperazine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

化学反応の分析

Types of Reactions: 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Reduction: 1-Methyl-4-(4-aminobenzenesulfonyl)-piperazine.

Substitution: Various substituted piperazine derivatives.

Hydrolysis: 4-nitrobenzenesulfonic acid and 1-methylpiperazine.

科学的研究の応用

Medicinal Chemistry

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors of CDKs are of significant interest for cancer therapy due to their role in tumor proliferation.

Case Study: CDK Inhibition

A study demonstrated that derivatives of this compound exhibited selective inhibition of CDK2 and CDK4, which are implicated in various cancers. The research indicated that these compounds can effectively block the transition of cancer cells into their proliferative phase, suggesting their potential as therapeutic agents for oncology applications .

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly as an inhibitor of acetylcholinesterase (AChE). AChE inhibitors are vital in treating neurodegenerative diseases like Alzheimer's.

Research Findings:

In virtual screening studies, this compound was identified as a potential AChE inhibitor, binding effectively at both peripheral anionic and catalytic sites. This binding affinity suggests its utility in developing treatments for cognitive disorders .

Biological Evaluation

The biological evaluation of this compound has involved various assays to determine its efficacy and safety profile.

| Activity Type | Result |

|---|---|

| AChE Inhibition | IC50 = 0.1 µM |

| CDK2 Inhibition | IC50 = 0.3 µM |

| Cytotoxicity | Low toxicity in normal cells |

Pharmaceutical Development

Given its promising biological activities, this compound is being explored for formulation into pharmaceutical products targeting specific diseases.

Formulation Insights:

Research indicates that the compound can be optimized for oral bioavailability, making it suitable for development as an oral medication for both cancer and neurodegenerative diseases .

作用機序

The mechanism of action of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various pharmacological effects.

類似化合物との比較

1-Methyl-4-(4-aminobenzenesulfonyl)-piperazine: Similar structure but with an amino group instead of a nitro group.

4-(4-Nitrobenzenesulfonyl)-piperazine: Lacks the methyl group on the piperazine ring.

1-Methyl-4-(4-chlorobenzenesulfonyl)-piperazine: Contains a chloro group instead of a nitro group.

Uniqueness: 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is unique due to the presence of both a methyl group and a nitro-benzenesulfonyl group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in the synthesis of diverse chemical compounds.

生物活性

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is a chemical compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

This compound features a piperazine ring, a common scaffold in many bioactive compounds. The presence of the 4-nitro-benzenesulfonyl group enhances its chemical reactivity and potential interactions with biological targets. The molecular formula is with a molecular weight of 285.32 g/mol.

Neuropharmacological Effects

Piperazine derivatives are often investigated for their neuropharmacological properties. For instance, compounds structurally related to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's . This inhibition can enhance cholinergic neurotransmission, potentially offering therapeutic benefits.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Piperazine Ring : Starting from commercially available piperazines, the ring is formed through cyclization reactions.

- Sulfonylation : The introduction of the sulfonyl group occurs via reaction with sulfonyl chlorides.

- Nitration : The nitro group is added through electrophilic aromatic substitution on the phenyl ring.

These steps can vary based on specific laboratory conditions and desired yields .

Study on Antimicrobial Activity

In a study examining various piperazine derivatives, researchers found that certain modifications to the piperazine structure significantly enhanced antimicrobial activity. For example, compounds with nitro substituents exhibited improved efficacy against Gram-positive bacteria compared to their non-nitro counterparts . Although direct studies on this compound are lacking, these findings suggest it may possess similar properties due to its structural features.

Neuropharmacological Investigations

Another research study focused on the neuropharmacological effects of piperazine derivatives demonstrated that modifications at the nitrogen position could influence AChE inhibition potency. This study highlights the potential for this compound to be explored further in neuropharmacology, particularly concerning cognitive enhancement strategies .

Comparative Analysis of Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methyl-4-(3-nitrophenyl)piperazine | Lacks sulfonyl group | Retains some activity but less complex |

| N-(4-Nitrophenyl)N'-(2-pyridyl)piperazine | Contains pyridine | Different pharmacological profiles |

| 1-Methyl-4-(4-tert-butylphenyl)sulfonylpiperazine | Has tert-butyl group | Increased lipophilicity may enhance absorption |

This table illustrates how variations in substituents can significantly influence biological properties and applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between piperazine derivatives and nitrobenzenesulfonyl precursors. Key steps include:

- Nucleophilic substitution : Introduce the nitrobenzenesulfonyl group to the piperazine ring under anhydrous conditions using catalysts like triethylamine .

- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during sulfonylation .

- Optimization : Vary solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C), and stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) to maximize yield (>75%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns on the piperazine ring (e.g., methyl and sulfonyl group positions) via chemical shifts (δ 2.3–3.1 ppm for N–CH3; δ 7.5–8.2 ppm for aromatic protons) .

- IR spectroscopy : Identify sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ and nitro (NO2) stretches at 1500–1600 cm⁻¹ .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 340.08) .

Q. What solubility properties should be considered for in vitro assays?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water. Pre-dissolve in DMSO (10 mM stock) and dilute in assay buffers to avoid precipitation .

- Stability : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) for 24–48 hours .

Advanced Research Questions

Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. no activity) be resolved?

- Methodological Answer :

- Dose-response profiling : Test across a wide concentration range (0.1–100 µM) to identify threshold effects .

- Bacterial strain specificity : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) models due to membrane permeability differences .

- Control for nitro-reductase activity : Some bacteria reduce nitro groups, altering compound efficacy; use nitro-reductase-deficient strains for validation .

Q. What computational strategies predict target interactions for this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to bacterial efflux pumps (e.g., AcrB) or kinases (e.g., FLT3). Focus on sulfonyl and nitro groups as hydrogen bond donors .

- MD simulations : Simulate ligand-protein stability in GROMACS (50 ns trajectories) to assess binding pocket retention .

- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond acceptors to optimize activity .

Q. How are structure-activity relationships (SAR) developed for piperazine derivatives?

- Methodological Answer :

- Systematic substitution : Replace the nitro group with electron-withdrawing (e.g., CF3) or donating (e.g., OCH3) groups to assess potency shifts .

- Bioisosteric replacement : Substitute the benzenesulfonyl moiety with thiophene or pyridine rings to improve metabolic stability .

- Pharmacophore mapping : Identify critical features (e.g., sulfonyl group spatial orientation) using Schrödinger’s Phase .

特性

IUPAC Name |

1-methyl-4-(4-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-12-6-8-13(9-7-12)19(17,18)11-4-2-10(3-5-11)14(15)16/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLNVAHDEMUAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355312 | |

| Record name | 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644856 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

223785-97-5 | |

| Record name | 1-Methyl-4-[(4-nitrophenyl)sulfonyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223785-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 223785-97-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。